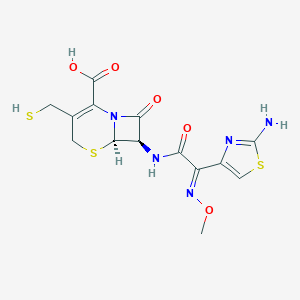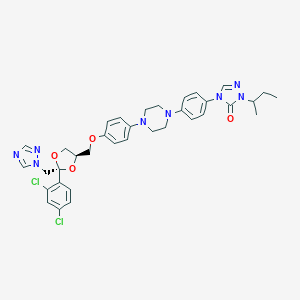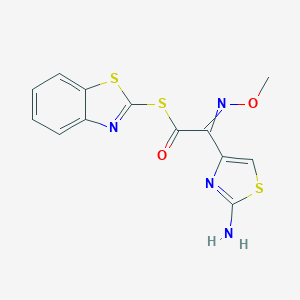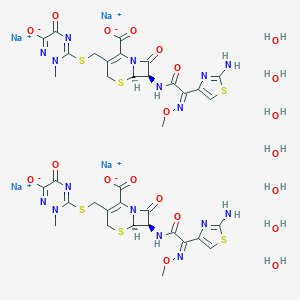
Desfuroylceftiofur
Übersicht
Beschreibung
Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur. Ceftiofur is widely used in veterinary medicine to treat bacterial infections in livestock, particularly respiratory infections in cattle and swine . This compound retains the antibiotic activity of its parent compound, ceftiofur, and is effective against a range of Gram-positive and Gram-negative bacteria .
Wissenschaftliche Forschungsanwendungen
Desfuroylceftiofur hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Veterinärmedizin: Verwendet, um die Pharmakokinetik und den Metabolismus von Ceftiofur bei Nutztieren zu untersuchen.
Analytische Chemie: Eingesetzt bei der Entwicklung analytischer Methoden zum Nachweis von Ceftiofurrückständen in Lebensmitteln.
Mikrobiologie: Untersucht auf seine antibakterielle Aktivität gegen verschiedene tierärztliche Pathogene.
5. Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine, die für die Vernetzung von Peptidoglykanketten in der bakteriellen Zellwand unerlässlich sind. Diese Hemmung führt zur Zelllyse und zum Tod der Bakterien .
Wirkmechanismus
Target of Action
Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur . It targets both Gram-positive and Gram-negative bacteria, including veterinary isolates . The primary targets of this compound are bacterial cell wall synthesis enzymes, particularly those involved in the cross-linking of peptidoglycan chains .
Mode of Action
This compound, like other cephalosporins, inhibits bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the cross-linking of peptidoglycan chains. This disruption in the cell wall structure leads to increased permeability, eventual cell lysis, and death .
Biochemical Pathways
This compound is formed from ceftiofur by bovine kidney and liver esterases . It is further metabolized to disulfides such as this compound dimer (DFC-D), this compound cysteine disulfide (DFC-CYS), and this compound glutathione (DFC-GS) and desfuroylcetiofur protein conjugate . These metabolic pathways play a crucial role in the drug’s activity and elimination.
Pharmacokinetics
The pharmacokinetics of this compound has been studied in different animal models. In lactating goats, for instance, this compound showed good absorption following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% . The pharmacokinetics was consistent with a two-compartment open model, with first-order absorption . No significant differences were observed in pharmacokinetic parameters between healthy and infected animals .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By disrupting the integrity of the bacterial cell wall, this compound causes cell lysis and death . It is active against a wide range of veterinary isolates of Gram-negative bacteria and Gram-positive cocci bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of esterases in the environment, such as those found in bovine kidney and liver, can affect the conversion of ceftiofur to this compound . Additionally, factors such as pH, temperature, and the presence of other substances can potentially impact the stability and efficacy of the drug .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Desfuroylceftiofur interacts with various enzymes, proteins, and other biomolecules. It is formed from ceftiofur by the action of bovine kidney and liver esterases . The nature of these interactions involves the cleavage of the thioester bond of ceftiofur, leading to the formation of this compound .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by acting against Gram-negative bacteria and Gram-positive cocci bacteria
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact molecular mechanism of this compound is complex and involves multiple biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that a dosage regimen of 1.94 mg/kg every 72 hours could be sufficient to reach bactericidal activity
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from ceftiofur by the action of bovine kidney and liver esterases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Desfuroylceftiofur wird typischerweise durch Hydrolyse von Ceftiofur hergestellt. Der Prozess beinhaltet die Spaltung der Thioesterbindung in Ceftiofur, was zur Bildung von this compound führt. Diese Reaktion kann durch Esterasen katalysiert werden, die in Rindernieren- und Lebergewebe vorkommen .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von this compound die Extraktion von Ceftiofur aus biologischen Proben, gefolgt von Hydrolyse mit spezifischen Reagenzien wie Dithioerythritol. Das resultierende this compound wird dann mithilfe von Festphasenextraktionstechniken gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: Desfuroylceftiofur unterliegt mehreren chemischen Reaktionen, darunter:
Hydrolyse: Die primäre Reaktion, die zu seiner Bildung aus Ceftiofur führt.
Derivatisierung: this compound kann durch Reaktion mit Iodacetamid derivatisiert werden, um Desfuroylceftiofuracetamid zu bilden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Dithioerythritol wird häufig verwendet, um Ceftiofur zu this compound zu hydrolysieren.
Derivatisierung: Iodacetamid wird verwendet, um this compound zu derivatisieren.
Hauptprodukte:
Desfuroylceftiofuracetamid: Entsteht durch Derivatisierung mit Iodacetamid.
Vergleich Mit ähnlichen Verbindungen
Desfuroylceftiofur ähnelt anderen Cephalosporin-Antibiotika, wie z. B.:
Ceftiofur: Die Muttersubstanz, von der this compound abgeleitet ist.
Cefquinom: Ein weiteres Cephalosporin, das in der Veterinärmedizin eingesetzt wird.
Cephalexin: Ein Cephalosporin der ersten Generation mit einem anderen Wirkungsspektrum.
Einzigartigkeit: this compound ist einzigartig in seiner Bildung als Metabolit von Ceftiofur und seiner Beibehaltung der antibakteriellen Aktivität. Es wird speziell verwendet, um die antibiotische Aktivität von Ceftiofur in biologischen Proben zu messen .
Eigenschaften
| { "Design of the Synthesis Pathway": "Desfuroylceftiofur can be synthesized by the deacylation of ceftiofur followed by the cyclization of the resulting compound.", "Starting Materials": [ "Ceftiofur", "Sodium hydroxide", "Methanol", "Water", "Acetic acid", "Hydrochloric acid" ], "Reaction": [ "1. Ceftiofur is deacylated by treatment with sodium hydroxide in methanol and water.", "2. The resulting compound is acidified with acetic acid and treated with hydrochloric acid to form the intermediate.", "3. The intermediate is cyclized by heating with acetic acid to form Desfuroylceftiofur." ] } | |
CAS-Nummer |
120882-22-6 |
Molekularformel |
C14H15N5O5S3 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 |
InChI-Schlüssel |
OITCOWCNESRWSM-GHXIOONMSA-N |
Isomerische SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |
Aussehen |
White to Off-White Solid |
melting_point |
>142°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; DFC; Defuroylceftiofur; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does desfuroylceftiofur exert its antibacterial effect?
A1: this compound, like its parent compound ceftiofur, functions by disrupting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane, inhibiting the transpeptidation reaction crucial for peptidoglycan cross-linking. This ultimately weakens the bacterial cell wall, leading to cell lysis and death.
Q2: What are the key pharmacokinetic parameters of this compound in various species?
A2: Pharmacokinetic studies have revealed variations in DFC disposition across different animal species. * Cattle: Following intramuscular administration of ceftiofur sodium, the primary metabolite DFC achieves a maximum plasma concentration (Cmax) of approximately 13.9 µg/mL within 0.67-2 hours, with a terminal half-life of around 49 hours [].* Horses: Intramuscular administration of ceftiofur crystalline-free acid results in peak plasma concentrations of DFC (approximately 2.87 µg/mL) with a terminal half-life of 77.5 hours [].
Pigs:* Intramuscular injections of ceftiofur sodium (3 mg/kg) lead to DFC Cmax values of around 15.8 µg/mL within 0.4-4 hours, and a terminal half-life of approximately 85 hours [].
Q3: Does the presence of infection influence the penetration of this compound into tissues?
A3: Research suggests that the presence of infection can enhance DFC tissue penetration. In a study involving cattle, tissue chambers infected with Mannheimia haemolytica exhibited significantly higher concentrations of DFC compared to non-infected chambers after subcutaneous administration of ceftiofur crystalline-free acid sterile suspension []. This increased penetration is likely attributed to factors like inflammation and altered vascular permeability associated with infection.
Q4: Is this compound metabolized in the body?
A4: Yes, DFC can undergo further metabolism. In swine, studies have shown the presence of various DFC metabolites in plasma, tissues, and urine, including this compound glutathione disulfide, 3,3'-desfuroylceftiofur disulfide (dimer), and this compound cysteine disulfide []. These metabolites arise from reactions involving the free thiol group of DFC.
Q5: What are the commonly employed analytical techniques for quantifying this compound in biological samples?
A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for DFC quantification [, , ]. This method often involves derivatization of DFC to a more stable and detectable compound, this compound acetamide (DCA). Other techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer enhanced sensitivity and selectivity for DFC analysis [, , , ].
Q6: How stable is this compound under different conditions?
A6: DFC exhibits varying stability depending on factors like pH, temperature, and the presence of other chemicals. It degrades more rapidly at higher temperatures and in alkaline conditions []. In a study assessing DFC stability in aqueous solutions, the compound displayed degradation at pH levels of 1, 3, 5, 7.4, and 10, particularly at elevated temperatures (60°C) []. This highlights the importance of careful storage and handling to preserve DFC integrity.
Q7: Are there alternative routes of administration for ceftiofur, and do they influence this compound levels?
A7: Besides intramuscular and subcutaneous routes, nebulisation is being explored as a potential method for delivering ceftiofur, particularly for respiratory infections []. This method achieves significantly higher concentrations of DFC in pulmonary epithelial lining fluid compared to intramuscular administration, suggesting its potential for targeted therapy of lung infections.
Q8: What are the implications of this compound's interaction with bacterial resistance mechanisms?
A8: While generally effective against many bacteria, resistance to ceftiofur and its metabolites, including DFC, is an emerging concern. One mechanism involves the production of beta-lactamases, enzymes that can hydrolyze the beta-lactam ring of ceftiofur, rendering it inactive. Additionally, modifications in bacterial PBPs can reduce their affinity for DFC, contributing to resistance.
Q9: Is there evidence of cross-resistance between this compound and other antibiotics?
A9: Cross-resistance, where resistance to one antibiotic confers resistance to others within the same class or even different classes, is a significant challenge in antimicrobial therapy. While DFC itself exhibits broad-spectrum activity, the potential for cross-resistance with other beta-lactams exists, particularly if the resistance mechanism involves modifications to PBPs.
Q10: Are there any known safety concerns associated with this compound?
A10: While DFC is generally considered safe for its intended veterinary use, a recent study identified a potentially toxic degradation product, ceftiofur-aldehyde (CEF-1), formed during thermal treatment of ceftiofur []. This finding raises concerns about the potential risks associated with consuming food products containing residual ceftiofur or DFC that have been subjected to heat.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)





